2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a thioxoimidazolidinone core, and a phenylethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, the construction of the thioxoimidazolidinone core, and the attachment of the phenylethylacetamide moiety. Common reagents used in these reactions include piperonyl alcohol, phenyl isothiocyanate, and ethyl bromoacetate. The reaction conditions often involve the use of organic solvents such as dichloromethane and toluene, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve the use of organic solvents such as dichloromethane, toluene, and ethanol, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2-phenylethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- N-[(2S,3S)-2-[(1,3-benzodioxol-5-ylmethyl)methylamino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-4,4,4-trifluorobutanamide .
Uniqueness
2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(2-phenylethyl)acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its thioxoimidazolidinone core and benzodioxole ring contribute to its potential biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H25N3O4S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C27H25N3O4S/c31-25(28-14-13-19-7-3-1-4-8-19)16-22-26(32)30(21-9-5-2-6-10-21)27(35)29(22)17-20-11-12-23-24(15-20)34-18-33-23/h1-12,15,22H,13-14,16-18H2,(H,28,31) |
InChI Key |
FKHDTIDVQWEEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(C(=O)N(C3=S)C4=CC=CC=C4)CC(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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